molecular formula C10H11NO3 B1346142 Ethyl 3-oxo-3-(pyridin-3-yl)propanoate CAS No. 6283-81-4

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

Cat. No. B1346142
CAS RN: 6283-81-4
M. Wt: 193.2 g/mol
InChI Key: APQGYFNHIWMRIJ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a chemical compound with the molecular formula C10H11NO3 . It is a liquid substance and its molecular weight is 193.2 .


Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a liquid . It has a molecular weight of 193.2 . The compound has a density of 1.164 . Other physical and chemical properties such as boiling point and melting point are not available in the search results.

Scientific Research Applications

3. Methods of Application or Experimental Procedures The anti-gastric cancer activity of the compound was determined using the MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide] assay . This is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The MTT enters the cells and passes into the mitochondria where it is reduced to an insoluble, colored (dark purple) formazan product. The cells are then solubilized with an organic solvent (e.g., DMSO, isopropanol), and the released, solubilized formazan reagent is measured spectrophotometrically.

4. Results or Outcomes The results of the study are not explicitly mentioned in the search results. For detailed results, you may need to refer to the original research paper .

  • Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate : This compound was used in a study related to gastric cancer .

  • Ethyl 3-oxo-3-(pyridin-2-yl)propanoate : This compound is listed in the Sigma-Aldrich catalog , which suggests it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules.

  • Indole derivatives : These compounds, which have a similar structure to “Ethyl 3-oxo-3-(pyridin-3-yl)propanoate”, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

  • Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate : This compound was used in a study related to gastric cancer .

  • Ethyl 3-oxo-3-(pyridin-2-yl)propanoate : This compound is listed in the Sigma-Aldrich catalog , which suggests it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules.

  • Indole derivatives : These compounds, which have a similar structure to “Ethyl 3-oxo-3-(pyridin-3-yl)propanoate”, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety And Hazards

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is associated with several hazard statements including H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with eyes, skin, and clothing, and keeping the container tightly closed .

properties

IUPAC Name

ethyl 3-oxo-3-pyridin-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQGYFNHIWMRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278486
Record name ethyl 3-oxo-3-(pyridin-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

CAS RN

6283-81-4
Record name 6283-81-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6283-81-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxo-3-(pyridin-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of nicotinic acid 5.00 g (40.6 mmol) in tetrahydrofuran 50 mL was added carbonyl diimidazole 9.76 g (60.9 mmol) at 5° C. and stirred at room temperature for 1 hour. In a separate flask, a suspension of MgCl2 4.64 g (48.7 mmol) and ethyl malonate potassium salt 10.37 g (60.92 mmol) in tetrahydrofuran 50 mL was stirred at 50° C. for 4 hours. To this suspension was added the aforementioned imidazolide solution at room temperature and stirred for 12 hours. The reaction was quenched by the addition of water and extracted into ethyl acetate. The organic layer was washed by brine, dried over MgSO4, filtrated and the solvent was evaporated. Silica gel chromatography (n-hexane/AcOEt=2/1) afforded the title compound 3.89 g as pale yellow oil. Yield 49.5%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.76 g
Type
reactant
Reaction Step Two
Name
Quantity
4.64 g
Type
reactant
Reaction Step Three
Quantity
10.37 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
49.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MA El-Borai, HF Rizk, DM Beltagy… - European Journal of …, 2013 - Elsevier
The chemical behavior of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one (enaminone) (2) toward some active methylene reagents has been reported to …
Number of citations: 85 www.sciencedirect.com
MG Ferlin, R Bortolozzi, P Brun, I Castagliuolo… - …, 2010 - Wiley Online Library
A series of new substituted 7‐phenyl‐3H‐pyrrolo[3,2‐f]quinolin‐9‐ones were synthesized and evaluated for their antiproliferative activity. The most active derivatives showed high …
ES Zuniga, A Korkegian, S Mullen, EJ Hembre… - Bioorganic & Medicinal …, 2017 - Elsevier
We identified a di-substituted triazolopyrimidine with anti-tubercular activity against Mycobacterium tuberculosis. Three segments of the scaffold were examined rationally to establish a …
Number of citations: 49 www.sciencedirect.com
AV Ivashchenko, ES Golovina, MG Kadieva… - Pharmaceutical …, 2012 - Springer
In continuation of studies on 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine derivatives as 5-HT 6 receptor antagonists, new compounds with a pyridine moiety in the 5-and/or 7-position …
Number of citations: 18 link.springer.com
J Chen, D Joseph, Y Xia, S Lee - The Journal of Organic …, 2021 - ACS Publications
Activated primary, secondary, and tertiary amides were coupled with enolizable esters in the presence of LiHMDS to obtain good yields of β-ketoesters at room temperature. Notably, …
Number of citations: 14 pubs.acs.org
W Sun, SZ Zhang, YJ Xue, LP Mo, ZH Zhang - Journal of Photochemistry …, 2022 - Elsevier
An efficient and simple synthetic approach has been developed for the synthesis of bis-1,3-dicarbonyl compounds via visible light-mediated oxidation of tertiary amines in the presence …
Number of citations: 2 www.sciencedirect.com
V Vijayakumar, K Rajesh, P Reddy… - … & medicinal chemistry …, 2012 - europepmc.org
A series of β-keto esters were synthesized from heteroaryl esters and ethyl acetate using LiHMDS as base at-50 to-30 C. The increase in yields of cross condensed product were …
Number of citations: 4 europepmc.org

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